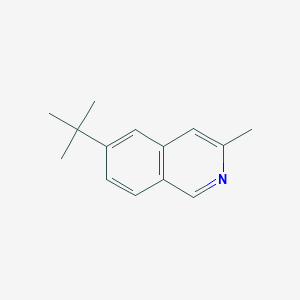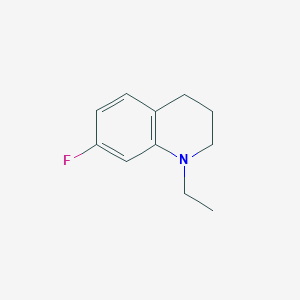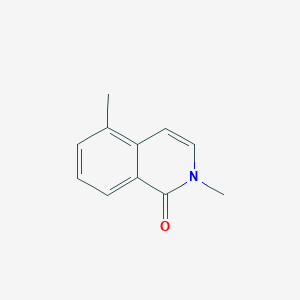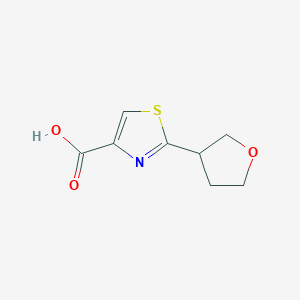
Ethyl 2,6-dibromo-3-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,6-dibromo-3-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of two bromine atoms and a methyl group attached to a benzene ring, along with an ethyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,6-dibromo-3-methylbenzoate typically involves the bromination of 3-methylbenzoic acid followed by esterification. The process can be summarized in the following steps:
Bromination: 3-methylbenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 2 and 6 positions of the benzene ring.
Esterification: The resulting 2,6-dibromo-3-methylbenzoic acid is then reacted with ethanol in the presence of a strong acid catalyst like sulfuric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient bromination and esterification. The reaction conditions are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,6-dibromo-3-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 2,6-dibromo-3-methylbenzyl alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Substitution: Ethyl 2,6-diamino-3-methylbenzoate, ethyl 2,6-dithio-3-methylbenzoate.
Reduction: 2,6-dibromo-3-methylbenzyl alcohol.
Oxidation: Ethyl 2,6-dibromo-3-carboxybenzoate.
Aplicaciones Científicas De Investigación
Ethyl 2,6-dibromo-3-methylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity.
Materials Science: It is utilized in the preparation of polymers and other advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl 2,6-dibromo-3-methylbenzoate involves its interaction with various molecular targets. The bromine atoms and the ester functional group play a crucial role in its reactivity. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atoms act as leaving groups, allowing the introduction of other functional groups into the benzene ring. Additionally, the ester group can participate in nucleophilic acyl substitution reactions, making the compound versatile in organic synthesis.
Comparación Con Compuestos Similares
Ethyl 2,6-dibromo-3-methylbenzoate can be compared with other similar compounds such as:
Ethyl 2,4-dibromo-3-methylbenzoate: Similar structure but with bromine atoms at different positions, leading to different reactivity and applications.
Ethyl 2,6-dichloro-3-methylbenzoate: Chlorine atoms instead of bromine, resulting in different chemical properties and reactivity.
Ethyl 2,6-dibromo-4-methylbenzoate: Methyl group at a different position, affecting the compound’s steric and electronic properties.
Propiedades
Fórmula molecular |
C10H10Br2O2 |
|---|---|
Peso molecular |
321.99 g/mol |
Nombre IUPAC |
ethyl 2,6-dibromo-3-methylbenzoate |
InChI |
InChI=1S/C10H10Br2O2/c1-3-14-10(13)8-7(11)5-4-6(2)9(8)12/h4-5H,3H2,1-2H3 |
Clave InChI |
BMMOOLIGQKJCCT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CC(=C1Br)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2,8-Dimethyl-4h-benzo[d][1,3]oxazin-4-one](/img/structure/B13671183.png)
![(5e)-5-(Quinolin-6-Ylmethylidene)-2-[(Thiophen-2-Ylmethyl)amino]-1,3-Thiazol-4(5h)-One](/img/structure/B13671187.png)

![Ethyl 4,6-Dichloro-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13671210.png)

![7-Bromo-2-chlorothiazolo[4,5-c]pyridine](/img/structure/B13671217.png)
